1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide
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Overview
Description
1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopentane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethylamino group: This step usually involves nucleophilic substitution reactions where an ethylamine is introduced to the cyclopentane ring.
Attachment of the pyrazolyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, where a pyrazole derivative is attached to the cyclopentane ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions (temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide
- 1-(Propylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide
- 1-(Butylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide
Uniqueness
1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(ethylamino)-3-pyrazol-1-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-13-11(10(12)16)5-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16) |
InChI Key |
AVTOSWQUASJRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC(C1)N2C=CC=N2)C(=O)N |
Origin of Product |
United States |
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